Ethyl 3-hydroxyisonicotinate

Description

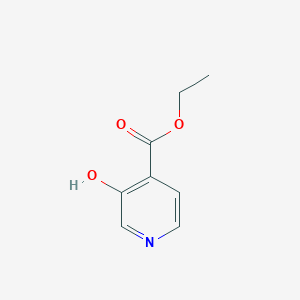

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBQCRQYVCFUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00489598 | |

| Record name | Ethyl 3-hydroxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00489598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18342-97-7 | |

| Record name | Ethyl 3-hydroxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00489598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxyisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-hydroxyisonicotinate: Synthesis, Properties, and Applications

Introduction: Unveiling a Versatile Heterocyclic Building Block

Ethyl 3-hydroxyisonicotinate, a substituted pyridine derivative, represents a cornerstone scaffold in the realm of medicinal chemistry and organic synthesis. As a functionalized heterocycle, it embodies a unique combination of electronic and steric properties conferred by the pyridine ring, a hydroxyl group, and an ethyl ester moiety. This trifecta of functional groups makes it a highly valuable and versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The strategic positioning of the hydroxyl and ester groups on the isonicotinate framework allows for a diverse range of chemical transformations, enabling chemists to introduce molecular complexity and tailor compounds to interact with specific biological targets. This guide provides a comprehensive overview of this compound, delving into its chemical and physical properties, synthesis, reactivity, and its pivotal role as a building block in drug discovery and development.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its fundamental properties. This compound (IUPAC Name: Ethyl 3-hydroxypyridine-4-carboxylate) is a solid at room temperature with a defined set of characteristics that dictate its handling, storage, and reactivity.[1]

| Property | Value | Reference(s) |

| CAS Number | 18342-97-7 | |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Appearance | Solid | |

| Melting Point | 35 °C | |

| Boiling Point | 321.943 °C at 760 mmHg | |

| InChI Key | XIBQCRQYVCFUFO-UHFFFAOYSA-N | |

| Canonical SMILES | CCOC(=O)C1=C(C=NC=C1)O | [1] |

These properties, particularly the melting point and boiling point, are critical for designing purification strategies such as recrystallization or distillation. The molecule's structure, featuring both a hydrogen bond donor (hydroxyl group) and acceptor (ester carbonyl and pyridine nitrogen), suggests potential for specific intermolecular interactions that can influence crystal packing and solubility.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 3-hydroxyisonicotinic acid. This transformation is a classic example of the Fischer-Speier esterification, a cornerstone reaction in organic synthesis.

Proposed Synthetic Pathway: Fischer-Speier Esterification

The most direct and industrially scalable route to this compound is the acid-catalyzed esterification of 3-hydroxyisonicotinic acid with ethanol. The reaction mechanism involves the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol.

Caption: Proposed Fischer Esterification Workflow.

Detailed Experimental Protocol (Hypothetical)

Based on standard procedures for Fischer esterification of related pyridine carboxylic acids, a robust laboratory protocol can be designed.

Objective: To synthesize this compound from 3-hydroxyisonicotinic acid.

Materials:

-

3-Hydroxyisonicotinic acid (1.0 eq)

-

Absolute Ethanol (used as solvent and reagent, large excess)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxyisonicotinic acid.

-

Reagent Addition: Add a large excess of absolute ethanol to the flask to act as both the solvent and the reactant.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid. The addition is exothermic and should be done with caution.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for several hours (e.g., 4-12 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The equilibrium can be driven towards the product by removing the water formed, for instance with a Dean-Stark apparatus, though using a large excess of ethanol is often sufficient on a lab scale.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral to slightly basic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the pyridine ring, the hydroxyl group, and the ethyl ester.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution, although the electron-withdrawing nature of the ester group makes it less reactive than pyridine itself. The positions ortho and para to the nitrogen are generally deactivated towards electrophilic attack.

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated with a suitable base. This allows for O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce a wide variety of substituents.

-

Ethyl Ester: The ester group is an excellent electrophilic site. It can undergo nucleophilic acyl substitution with various nucleophiles. For example, hydrolysis (saponification) with a base will revert it to the carboxylic acid. Amidation with amines will form the corresponding amides, and reduction with agents like lithium aluminum hydride (LiAlH₄) will yield the corresponding primary alcohol, (3-hydroxypyridin-4-yl)methanol.

This multi-faceted reactivity makes this compound a valuable node for divergent synthesis, allowing access to a library of derivatives from a single, common intermediate.

References

Physicochemical properties of Ethyl 3-hydroxyisonicotinate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-hydroxyisonicotinate

Abstract

This compound (CAS No. 18342-97-7) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic and structural features, stemming from the interplay between the pyridine ring, a hydroxyl group, and an ethyl ester moiety, make it a versatile precursor for synthesizing a wide array of functional molecules. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound for its effective application. This document consolidates known experimental data with established, authoritative testing protocols for properties where public data is sparse, thereby offering a complete scientific profile. Key parameters discussed include melting and boiling points, solubility, dissociation constants (pKa), spectroscopic signatures (NMR, IR, MS), chromatographic behavior, and chemical stability. Each section is designed to provide not only the data but also the scientific rationale behind the experimental methodologies, ensuring a robust and reproducible understanding of the compound's characteristics.

Molecular and Structural Information

A foundational understanding of a molecule's identity and structure is paramount before any experimental work is undertaken. These identifiers are critical for database searches, regulatory submissions, and ensuring the correct material is being used.

-

Chemical Name: Ethyl 3-hydroxypyridine-4-carboxylate

-

Synonyms: this compound

-

CAS Number: 18342-97-7

-

Molecular Formula: C₈H₉NO₃

-

Molecular Weight: 167.16 g/mol

-

Chemical Structure:

-

Structural Identifiers:

Summary of Physicochemical Properties

This table provides a high-level overview of the key physicochemical parameters of this compound, consolidating experimental and estimated values for quick reference.

| Property | Value | Source / Method Reference |

| Physical Form | Solid | |

| Melting Point | 35 °C | / OECD Guideline 102[2][3][4][5] |

| Boiling Point | 321.943 °C (at 760 mmHg) | |

| Water Solubility | Data not available; expected to be sparingly soluble. | Protocol based on OECD Guideline 105[6][7][8][9] |

| pKa₁ (Pyridine N-H⁺) | ~4.8 (Estimated) | Based on 3-Hydroxypyridine[10][11] / OECD Guideline 112[12] |

| pKa₂ (Phenolic O-H) | ~8.7 (Estimated) | Based on 3-Hydroxypyridine[10][11] / OECD Guideline 112[12] |

| LogP (predicted) | 1.3 | [1] |

| Purity (Typical) | ≥98% | / HPLC Protocol[13] |

Detailed Physicochemical Properties & Experimental Protocols

This section provides an in-depth exploration of each property, including the scientific basis for its importance and detailed, field-proven protocols for its determination.

Melting Point

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting point signifies high purity, whereas a broad melting range often indicates the presence of impurities.

-

Reported Value: 35 °C

Expertise & Causality: A relatively low melting point of 35 °C suggests that the intermolecular forces in the solid state, while present, are not exceptionally strong. This value is critical for determining appropriate storage conditions to prevent the material from melting, which could affect its handling and stability.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

This method, compliant with OECD Guideline 102, is superior to traditional capillary methods as it provides more accurate and detailed thermodynamic information.[2][14]

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using high-purity standards (e.g., Indium, Tin).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at 10 °C.

-

Ramp the temperature from 10 °C to 50 °C at a rate of 5 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm represents the complete melting of the sample.

Solubility

Protocol: Water Solubility Determination (Shake-Flask Method, OECD 105)

The shake-flask method is a gold-standard technique for determining the water solubility of a compound.[6][7][8]

-

Preparation: Add an excess amount of this compound to a known volume of reagent-grade water in a sealed, thermostatted vessel.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary test should establish this duration (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge an aliquot of the supernatant at high speed to remove any suspended microparticles.

-

Quantification: Carefully remove a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The water solubility is expressed as the concentration (e.g., in mg/L or mol/L) of the saturated solution.

Caption: Workflow for solubility determination via the shake-flask method.

Dissociation Constants (pKa)

This compound is an amphoteric molecule possessing two ionizable sites: the basic pyridine nitrogen and the acidic phenolic hydroxyl group. The pKa values govern the charge state of the molecule at a given pH, which profoundly influences its solubility, lipophilicity, and biological interactions.

-

Estimated pKa₁ (Pyridine N-H⁺): ~4.8

-

Estimated pKa₂ (Phenolic O-H): ~8.7

Expertise & Causality: These values are estimated based on the parent molecule, 3-hydroxypyridine, which has reported pKa values of approximately 4.8 and 8.7.[10][11] At pH < 4.8, the pyridine nitrogen will be protonated (cationic). Between pH 4.8 and 8.7, the molecule will exist primarily as a neutral zwitterion. At pH > 8.7, the hydroxyl group will be deprotonated (anionic). This behavior is critical for designing formulation buffers, predicting behavior in physiological environments, and developing purification methods like ion-exchange chromatography.

Protocol: pKa Determination by Potentiometric Titration (OECD 112)

This method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added, allowing for the direct determination of the pKa values.[12][15][16]

-

System Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0, 7.0, 10.0). Use a temperature-controlled vessel and a calibrated automated titrator.

-

Sample Preparation: Prepare a ~0.01 M solution of this compound in deionized, CO₂-free water.

-

Titration for pKa₁ (Basic): Titrate the solution with a standardized solution of HCl (e.g., 0.1 M). Record the pH after each incremental addition of acid.

-

Titration for pKa₂ (Acidic): In a separate experiment, titrate a fresh sample solution with a standardized solution of NaOH (e.g., 0.1 M).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region in the titration curve). Advanced software can be used to calculate the pKa from the first derivative of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of a molecule in solution. While experimental spectra are not publicly available, the following represents a predicted analysis.

-

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~8.3 ppm (s, 1H): Proton on C2 of the pyridine ring.

-

δ ~8.2 ppm (d, 1H): Proton on C6 of the pyridine ring.

-

δ ~7.2 ppm (d, 1H): Proton on C5 of the pyridine ring.

-

δ ~4.4 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group.

-

δ ~1.4 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl group.

-

δ (broad singlet, 1H): Hydroxyl proton (-OH). The chemical shift of this peak is highly dependent on concentration and solvent.

-

-

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~168 ppm: Carbonyl carbon (C=O) of the ester.

-

δ ~155-160 ppm: Carbon C3 bearing the hydroxyl group.

-

δ ~140-150 ppm: Carbons C2 and C6 of the pyridine ring.

-

δ ~120-130 ppm: Carbons C4 and C5 of the pyridine ring.

-

δ ~62 ppm: Methylene carbon (-O-CH₂) of the ethyl group.

-

δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl group.

-

3.4.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Predicted Key IR Absorption Bands (cm⁻¹):

-

3200-3400 (broad): O-H stretching from the hydroxyl group.

-

~3050: Aromatic C-H stretching.

-

~2980: Aliphatic C-H stretching from the ethyl group.

-

~1720: C=O stretching from the ester carbonyl group.

-

~1600, ~1580, ~1470: C=C and C=N stretching vibrations of the pyridine ring.

-

~1250: C-O stretching of the ester.

-

3.4.3 Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

-

Expected Ionization: Electrospray Ionization (ESI) is suitable.

-

Predicted Exact Mass: 167.0582 g/mol for C₈H₉NO₃.[1]

-

Key Predicted Ions (ESI+):

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates and active substances.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is a representative method based on common practices for analyzing pyridine derivatives.[17][13]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Elution:

-

Start with 10% B, hold for 2 min.

-

Ramp to 90% B over 10 min.

-

Hold at 90% B for 3 min.

-

Return to 10% B and re-equilibrate for 5 min.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm.

-

Analysis: Inject a solution of this compound (~0.5 mg/mL in mobile phase A/B 50:50). Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Chemical Stability

Understanding a compound's stability is crucial for defining its shelf-life, storage conditions, and potential degradation pathways. Stability testing should be conducted according to the ICH Q1A(R2) guideline.[18][19][20]

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify potential degradation products and to establish the intrinsic stability of the molecule.

-

Conditions: Expose solutions of this compound to the following stress conditions:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours. The ester linkage is expected to be labile under these conditions.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Store solid sample at 105 °C for 48 hours.

-

Photolytic: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze stressed samples by the HPLC purity method. A photodiode array (PDA) detector is recommended to assess peak purity and detect the UV spectra of any degradants.

Protocol: Long-Term and Accelerated Stability

This study establishes the re-test period or shelf life.

-

Setup: Store three batches of the solid compound in its proposed container closure system under the following conditions:

-

Long-Term: 25 °C / 60% Relative Humidity (RH).

-

Accelerated: 40 °C / 75% Relative Humidity (RH).

-

-

Testing Schedule:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.[20]

-

-

Tests: At each time point, perform tests for appearance, assay, purity/degradation products, and melting point.

Caption: Overview of a comprehensive chemical stability program.

Safety and Handling

Based on available supplier safety data, this compound is classified as a corrosive substance.

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.

-

Signal Word: Danger

-

Pictogram: GHS05 (Corrosion)

-

Precautionary Measures:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store at 4°C in a dry, well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a compound with a rich set of physicochemical properties that are critical to its application in scientific research and development. This guide has provided a detailed overview of its structural, physical, chemical, and safety characteristics. By combining known data with authoritative, standardized protocols for property determination, we have presented a comprehensive and practical resource. Researchers and developers are encouraged to use these methodologies to validate and expand upon the data presented here, ensuring the safe, effective, and reproducible use of this versatile chemical intermediate.

References

-

ChemBK. (2024). 3-Hydroxypyridine. Retrieved from [Link]

-

Merck Index. (n.d.). Isonicotinic Acid. In The Merck Index Online. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

OECD. (2004). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]

-

OECD. (1995). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

Human Metabolome Database. (2013). Showing metabocard for Isonicotinic acid (HMDB0060665). Retrieved from [Link]

-

Analytice. (2021). OECD n°112: Dissociation constant in water. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

Henneberger, L., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry, 41(1), 7-23. Retrieved from [Link]

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

-

Analytice. (2020). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. Retrieved from [Link]

-

OECD. (2023). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

-

Regulations.gov. (2005). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. Retrieved from [Link]

-

PubChem. (n.d.). Isonicotinic Acid. Retrieved from [Link]

-

Scribd. (n.d.). Isonicotinic Acid pKa Study. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 112. Retrieved from [Link]

-

Defense Technical Information Center. (1982). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

European Commission. (1992). A.1. MELTING/FREEZING TEMPERATURE. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031693). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9NO3). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0000039). Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2828. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Chicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]

-

University of New Hampshire. (n.d.). Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. oecd.org [oecd.org]

- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 4. oecd.org [oecd.org]

- 5. enfo.hu [enfo.hu]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. chembk.com [chembk.com]

- 11. 3-Hydroxypyridine CAS#: 109-00-2 [m.chemicalbook.com]

- 12. oecd.org [oecd.org]

- 13. helixchrom.com [helixchrom.com]

- 14. laboratuar.com [laboratuar.com]

- 15. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. helixchrom.com [helixchrom.com]

- 18. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 19. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 20. database.ich.org [database.ich.org]

An In-depth Technical Guide to Ethyl 3-hydroxyisonicotinate: Molecular Structure, Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Ethyl 3-hydroxyisonicotinate, a substituted pyridine derivative, represents a valuable heterocyclic building block for organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a proposed synthetic pathway, and detailed predicted spectroscopic characteristics. By synthesizing theoretical knowledge with practical insights, this document aims to serve as an essential resource for researchers leveraging this compound in the design and development of novel chemical entities.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and bioactive natural products. Its presence is critical to the function of numerous approved drugs, owing to its ability to engage in hydrogen bonding, act as a bioisosteric replacement for a phenyl ring, and influence the physicochemical properties of a molecule, such as solubility and metabolic stability. The strategic functionalization of the pyridine ring with substituents like hydroxyl and ester groups, as seen in this compound, provides chemists with versatile handles for molecular elaboration and property modulation. These so-called "3D building blocks" are increasingly sought after in fragment-based drug discovery to introduce three-dimensional character into otherwise flat molecules, often leading to improved potency and selectivity.[1][2][3]

This guide focuses on this compound, providing a deep dive into its chemical identity and characteristics to empower its effective use in research and development.

Nomenclature and Molecular Structure

The unique arrangement of functional groups on the pyridine ring of this compound gives rise to its specific chemical properties and reactivity.

IUPAC Name and Synonyms

The officially recognized IUPAC name for this compound is ethyl 3-hydroxypyridine-4-carboxylate .[4] It is also commonly referred to by several synonyms, including:

-

This compound

-

3-Hydroxyisonicotinic acid ethyl ester

-

3-Hydroxypyridine-4-carboxylic acid ethyl ester[5]

Molecular Structure and Identifiers

The molecular structure consists of a pyridine ring substituted at the 3-position with a hydroxyl group and at the 4-position with an ethoxycarbonyl group.

dot graph "Ethyl_3_hydroxyisonicotinate_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Caption: 2D Molecular Structure of this compound.

Table 1: Key Molecular Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 18342-97-7 | [5] |

| Molecular Formula | C₈H₉NO₃ | [4] |

| Molecular Weight | 167.16 g/mol | |

| Canonical SMILES | CCOC(=O)C1=C(C=NC=C1)O | [4] |

| InChI | InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h3-5,10H,2H2,1H3 | [4] |

| InChIKey | XIBQCRQYVCFUFO-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 35 °C | |

| Boiling Point | 321.943 °C at 760 mmHg | |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and chloroform. | Inferred from general properties of similar esters.[6][7][8] |

| pKa | The pKa of the hydroxyl group is estimated to be around 8-10, similar to other 3-hydroxypyridines. The pyridinium nitrogen will have a pKa of approximately 2-3. | General knowledge of pyridine chemistry. |

| Storage Temperature | 4 °C |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is sparse, a highly plausible and efficient method is the Fischer esterification of the corresponding carboxylic acid, 3-hydroxyisonicotinic acid. This well-established reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[9][10][11][12][13]

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Proposed Fischer Esterification Workflow for this compound.

Proposed Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on standard Fischer esterification methods.[9][10][11][12][13]

Materials:

-

3-Hydroxyisonicotinic acid

-

Absolute ethanol (reagent grade)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyisonicotinic acid and an excess of absolute ethanol (acting as both reactant and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the ethyl ester group.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyridine H-2 | ~8.2-8.4 | d | ~1-2 | Deshielded by adjacent nitrogen and influenced by the hydroxyl group. |

| Pyridine H-5 | ~7.3-7.5 | dd | ~5, ~1-2 | Coupled to H-6 and H-2. |

| Pyridine H-6 | ~8.1-8.3 | d | ~5 | Deshielded by adjacent nitrogen. |

| -OH | Broad singlet | s | - | Chemical shift is concentration and solvent dependent. |

| -OCH₂CH₃ | ~4.2-4.4 | q | ~7 | Methylene protons adjacent to the ester oxygen. |

| -OCH₂CH₃ | ~1.2-1.4 | t | ~7 | Methyl protons of the ethyl group. |

Note: Predictions are based on data from analogous substituted pyridines and esters.[14][15]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~165-170 | Typical range for an ester carbonyl carbon. |

| Pyridine C-2 | ~140-145 | Influenced by the adjacent nitrogen. |

| Pyridine C-3 | ~150-155 | Attached to the electron-donating hydroxyl group. |

| Pyridine C-4 | ~120-125 | Site of ester substitution. |

| Pyridine C-5 | ~115-120 | Influenced by the adjacent pyridine nitrogen. |

| Pyridine C-6 | ~145-150 | Adjacent to the pyridine nitrogen. |

| -OCH₂CH₃ | ~60-65 | Methylene carbon of the ethyl ester. |

| -OCH₂CH₃ | ~13-15 | Methyl carbon of the ethyl ester. |

Note: Predictions are based on general principles and data from similar heterocyclic compounds.[14][15]

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.[16][17][18]

Table 5: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (hydroxyl) | 3200-3400 | Broad | Stretching |

| C-H (aromatic) | 3000-3100 | Medium | Stretching |

| C-H (aliphatic) | 2850-3000 | Medium | Stretching |

| C=O (ester) | 1710-1730 | Strong | Stretching |

| C=C, C=N (aromatic ring) | 1550-1650 | Medium-Strong | Stretching |

| C-O (ester) | 1100-1300 | Strong | Stretching |

Reactivity and Potential Applications in Drug Development

This compound possesses multiple reactive sites, making it a versatile intermediate in organic synthesis. The hydroxyl group can undergo O-alkylation or O-acylation, the ester can be hydrolyzed or converted to an amide, and the pyridine nitrogen can be quaternized.

In the context of drug discovery, this molecule can serve as a valuable starting material or fragment for the synthesis of more complex drug candidates. The 3-hydroxypyridine moiety is a known metal-chelating pharmacophore and is present in several clinically used drugs. Furthermore, the ability to functionalize the ester and hydroxyl groups allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. Its structural features make it a suitable building block for the synthesis of inhibitors for various enzyme classes and for the development of compounds targeting protein-protein interactions.

Safety and Handling

This compound is classified as a corrosive substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a functionally rich heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, a practical synthetic approach, and a thorough prediction of its spectroscopic characteristics. By serving as a comprehensive resource, this document aims to facilitate the effective utilization of this compound in the pursuit of novel scientific discoveries and the development of next-generation therapeutics.

References

-

Fischer Esterification. (n.d.). Retrieved from [Link]

-

The Fischer Esterification. (n.d.). Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000700). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). ETHYL 4-HYDROXYPYRIDINE-3-CARBOXYLATE. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

-

IR Spectroscopy of Esters. (n.d.). Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Spectra Problem #7 Solution. (n.d.). Retrieved from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). 3-Hydroxypropionic acid, ethyl ester. Retrieved from [Link]

-

Cheméo. (n.d.). Ethyl 3-hydroxyicosanoate - Chemical & Physical Properties. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]

-

Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. (2024, October 21). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, March 23). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Retrieved from [Link]

-

chemeurope.com. (2024, July 8). Chemists synthesize an improved building block for medicines. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Ethyl 3-hydroxyisovalerate (FDB007451). Retrieved from [Link]

-

FirstWord Pharma. (2024, July 4). Chemists synthesize an improved building block for medicines. Retrieved from [Link]

-

ResearchGate. (2015, December 1). Does anyone have an experimental procedure for the synthesis of Ethyl cyano(hydroxyimino)acetate? Retrieved from [Link]

-

Properties of Common Organic Solvents. (2023, September 7). Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]

-

Common Organic Solvents: Table of Properties1,2,3. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). Isonicotinic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Chemists synthesize an improved building block for medicines - Chemists overcome a major hurdle in synthesizing a more stable form of heterocycle—a common component of most modern pharmaceuticals [chemeurope.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. 3-Hydroxypyridine-4-carboxylic acid ethyl ester | 18342-97-7 [chemicalbook.com]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 9. cerritos.edu [cerritos.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. purdue.edu [purdue.edu]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

A Comprehensive Technical Guide to the Solubility of Ethyl 3-hydroxyisonicotinate for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of Ethyl 3-hydroxyisonicotinate (CAS No: 18342-97-7), a key heterocyclic compound with applications in pharmaceutical and chemical synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this document furnishes a robust framework for researchers and drug development professionals. It combines theoretical predictions based on structural analogs, qualitative insights from synthetic chemistry, and detailed, field-proven experimental protocols for precise solubility determination.

Introduction to this compound: Physicochemical Profile

This compound is a pyridine derivative featuring a hydroxyl group and an ethyl ester moiety. These functional groups are pivotal in defining its chemical reactivity and, critically, its solubility behavior. A foundational understanding of its basic physicochemical properties is essential before delving into its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 35 °C | |

| Boiling Point | 321.943 °C at 760 mmHg | |

| Predicted XlogP | 1.3 | [1] |

The predicted XlogP value of 1.3 suggests a degree of lipophilicity, while the presence of the pyridine nitrogen and the hydroxyl group indicates a capacity for hydrogen bonding, pointing towards potential solubility in both polar and non-polar solvents.[1]

Theoretical and Analog-Based Solubility Profile

Insights from 3-Hydroxypyridine

3-Hydroxypyridine, the parent compound lacking the ethyl carboxylate group, is a polar molecule that is soluble in water and alcohols.[3] This solubility is attributed to the hydrogen bonding capabilities of the hydroxyl group and the nitrogen atom in the pyridine ring.[4] It is also soluble in various organic solvents, making it a versatile reagent.[4][3] This suggests that this compound will likely exhibit good solubility in polar protic solvents.

Insights from Pyridine Carboxylic Acids and their Esters

Picolinic acid (pyridine-2-carboxylic acid) is moderately soluble in water and also dissolves in organic solvents like alcohols, ethers, and chloroform.[5] The solubility of nicotinic acid (pyridine-3-carboxylic acid) has been determined in a range of solvents including water, ethanol, dimethyl sulfoxide (DMSO), acetone, and acetonitrile, with solubility varying significantly among them.[6] The esterification of these acidic groups, as in this compound, generally increases lipophilicity, which may decrease aqueous solubility but enhance solubility in less polar organic solvents.

Insights from Synthetic Chemistry

Patent literature provides qualitative clues about the solubility of related compounds. For instance, the synthesis of ethyl nicotinate, an isomer of the target compound, utilizes toluene as a solvent, indicating at least moderate solubility in aromatic hydrocarbons.[7] Other synthetic procedures involving related heterocyclic structures have employed aprotic solvents such as tetrahydrofuran (THF), methyl-THF (MeTHF), and tert-butyl methyl ether (TBME). This suggests that this compound may also be soluble in these common organic solvents.

Based on this analysis, it is reasonable to hypothesize that this compound will exhibit the following solubility characteristics:

-

High solubility in polar protic solvents like ethanol and methanol.

-

Moderate to good solubility in polar aprotic solvents such as DMSO, acetone, and THF.

-

Moderate solubility in aromatic hydrocarbons like toluene.

-

Lower solubility in non-polar aliphatic hydrocarbons.

-

Limited but present solubility in water, influenced by pH.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is the gold standard for determining thermodynamic solubility. The following protocol is a self-validating system designed for accuracy and reproducibility.

Rationale Behind Experimental Choices

The choice of the shake-flask method is deliberate; it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's solubility in a given solvent at a specific temperature. Incubation time, temperature control, and the method of solid-liquid separation are critical parameters that are carefully controlled in this protocol to ensure the integrity of the results.

Step-by-Step Gravimetric Shake-Flask Protocol

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point to leave behind the dissolved solid.

-

Quantification: Weigh the vial containing the solid residue. The mass of the dissolved solid can be determined by subtracting the initial weight of the vial.

-

Calculation: The solubility can then be calculated in terms of g/L or mol/L.

Caption: Workflow for gravimetric shake-flask solubility determination.

Advanced and High-Throughput Solubility Assessment

For drug discovery and development settings, higher throughput methods are often necessary.

Nephelometry

Nephelometry measures the light scattered by suspended particles in a solution. It can be used to determine kinetic solubility by titrating a concentrated stock solution of the compound (typically in DMSO) into an aqueous buffer. The point at which precipitation occurs, detected by an increase in scattered light, defines the kinetic solubility. This method is rapid and requires minimal compound.

Caption: Principle of kinetic solubility determination by nephelometry.

Conclusion

While direct quantitative solubility data for this compound is not extensively documented, a strong scientific basis for predicting its behavior can be established through the analysis of its structural analogs. It is anticipated to be soluble in a range of polar organic solvents. For definitive quantitative data, the detailed experimental protocols provided in this guide offer a reliable and validated approach. The methodologies outlined herein empower researchers and drug development professionals to accurately characterize the solubility of this important compound, facilitating its effective use in synthesis, formulation, and other applications.

References

-

3-Hydroxypyridine for Pharmaceuticals and Dyes: A Versatile Compound. (n.d.). Retrieved from [Link]

-

3-Hydroxypyridine - Solubility of Things. (n.d.). Retrieved from [Link]

-

Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI. Retrieved from [Link]

-

Picolinic acid - Solubility of Things. (n.d.). Retrieved from [Link]

-

Chemical Properties of 4-Pyridinecarboxylic acid, methyl ester (CAS 2459-09-8). (n.d.). Cheméo. Retrieved from [Link]

-

Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. (n.d.). Retrieved from [Link]

-

Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... (n.d.). ResearchGate. Retrieved from [Link]

- CN106957262A - A kind of preparation method of ethyl nicotinate. (n.d.). Google Patents.

- US20160159786A1 - Chemical process. (n.d.). Google Patents.

-

This compound (C8H9NO3). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. 18342-97-7|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-hydroxyisonicotinate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of Ethyl 3-hydroxyisonicotinate. The document is structured to deliver not only procedural steps but also the underlying scientific principles and rationale, ensuring a deep understanding of the methodologies presented.

Introduction: The Significance of this compound

This compound, a pyridine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its structural features, including the pyridine ring, a hydroxyl group, and an ethyl ester, make it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The strategic positioning of these functional groups allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships in drug design. This guide will delve into the practical aspects of its preparation and rigorous characterization, providing a solid foundation for its use in further research and development.

Synthesis Methodologies: A Two-Step Approach

The most common and practical laboratory synthesis of this compound involves a two-step process. This approach is often favored due to the commercial availability and relative stability of the starting materials. The overall synthetic pathway is initiated with the synthesis of the key intermediate, 3-hydroxyisonicotinic acid, followed by its esterification to yield the final product.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-Hydroxyisonicotinic Acid

The precursor, 3-hydroxyisonicotinic acid (also known as 3-hydroxy-4-pyridinecarboxylic acid), is a crucial intermediate.[1] A well-established method for its synthesis is through the diazotization of 3-aminoisonicotinic acid.[1]

Experimental Protocol:

-

Preparation of the Amino Precursor Slurry: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-aminoisonicotinic acid in an aqueous solution. Slowly add sulfuric acid to form a fine slurry. It is critical to maintain a low temperature (below 10°C) throughout this process to ensure the stability of the diazonium salt that will be formed.[1]

-

Diazotization: While vigorously stirring the cooled slurry, add a solution of sodium nitrite dropwise. The slow addition rate is crucial to control the exothermic reaction and prevent the premature decomposition of the diazonium salt.

-

Hydrolysis of the Diazonium Salt: After the addition of sodium nitrite is complete, the reaction mixture is gently warmed. This promotes the hydrolysis of the diazonium salt, leading to the formation of 3-hydroxyisonicotinic acid. The product will precipitate out of the solution upon cooling.

-

Isolation and Purification: The precipitated 3-hydroxyisonicotinic acid is collected by filtration, washed with cold water to remove any remaining salts and acids, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Step 2: Fischer Esterification to this compound

With the 3-hydroxyisonicotinic acid in hand, the next step is a classic Fischer esterification to obtain the desired ethyl ester. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-hydroxyisonicotinic acid in absolute ethanol.

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. The excess ethanol can be removed under reduced pressure. The remaining residue is then dissolved in a suitable organic solvent and neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate, to remove the acid catalyst and any unreacted carboxylic acid.[2]

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Final purification is typically achieved by column chromatography on silica gel.

Purification and Characterization

Rigorous purification and characterization are paramount to ensure the identity and purity of the synthesized this compound, which is critical for its use in subsequent applications, particularly in drug development.

Purification Techniques

-

Column Chromatography: This is the most common method for purifying the final product. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The polarity of the mobile phase is optimized to achieve good separation of the desired product from any impurities.

-

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.

Characterization Methods

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and assess the purity of the synthesized this compound.

Table 1: Key Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| CAS Number | 18342-97-7 | [3][4] |

| Molecular Formula | C8H9NO3 | [3][5] |

| Molecular Weight | 167.16 g/mol | [3][4] |

| Appearance | Solid | [4] |

| Melting Point | 35 °C | [4] |

| Boiling Point | 321.943 °C at 760 mmHg | [4] |

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene and methyl protons of the ethyl group, and the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide detailed information about the connectivity of the atoms.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the carbons of the ethyl group.

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

-

O-H stretch: A broad band in the region of 3300-3600 cm⁻¹ corresponding to the hydroxyl group.[6]

-

C=O stretch: A strong absorption band around 1715-1730 cm⁻¹ characteristic of the ester carbonyl group.[7]

-

C-O stretch: Bands in the region of 1000-1300 cm⁻¹ for the C-O single bonds of the ester.[7]

-

Aromatic C=C and C=N stretches: Absorptions in the 1400-1600 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): This technique will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (167.16 g/mol ).[3][4] The fragmentation pattern can provide further structural confirmation. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique used to determine the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water is a common setup.[9] The purity is assessed by the area of the product peak relative to the total area of all peaks in the chromatogram.

-

Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is sufficiently volatile and thermally stable.[10][11]

Caption: Workflow for the purification and characterization of this compound.

Safety, Handling, and Storage

As with any chemical synthesis, proper safety precautions are essential when working with this compound and the reagents used in its preparation.

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Source |

| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. | [12] |

| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. | [12] |

| H318: Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [12] |

| H335: May cause respiratory irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [12] |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [12] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[13] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13]

-

Storage: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3] It is recommended to store it at room temperature.[3]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures and understanding the underlying principles, researchers can confidently prepare and validate this important chemical intermediate for its diverse applications in drug discovery and development. The emphasis on rigorous characterization ensures the quality and reliability of the material, which is a prerequisite for generating meaningful and reproducible scientific data.

References

-

PubChem. This compound. [Link]

-

Chegg. Analyze this Infrared spectrum of ethyl (S)-3-hydroxybutanoate. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

-

ResearchGate. Gas chromatographic analysis of 3-hydroxybutyric acid. [Link]

-

Doc Brown's Chemistry. mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern. [Link]

-

ResearchGate. Gas Chromatographic Analysis of Amino Acids As Ethyl Chloroformate Derivatives. Part 1, Composition of Proteins Associated with Art Objects and Monuments. [Link]

-

SIELC Technologies. Ethyl 3-hydroxybutyrate. [Link]

Sources

- 1. 3-Hydroxyisonicotinic acid | 10128-71-9 | Benchchem [benchchem.com]

- 2. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 3. 18342-97-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 18342-97-7 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 6. Solved Analyze this Infrared spectrum of | Chegg.com [chegg.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Ethyl 3-hydroxybutyrate | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound [chemdict.com]

- 13. fishersci.com [fishersci.com]

The Latent Therapeutic Potential of Ethyl 3-Hydroxyisonicotinate Derivatives: A Technical Guide for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this chemical space, ethyl 3-hydroxyisonicotinate presents a compelling, yet underexplored, starting point for the development of novel drug candidates. While direct research on the biological activities of its derivatives is nascent, the structural similarity to well-characterized isonicotinic acid analogs suggests a rich potential for a spectrum of pharmacological effects. This technical guide synthesizes the available information on related compounds to project the likely biological activities of this compound derivatives, providing a roadmap for their synthesis, evaluation, and mechanistic elucidation. We will delve into the prospective anticancer, anti-inflammatory, and antimicrobial activities, offering detailed experimental protocols and in-silico analysis to guide future research and development in this promising area.

Introduction: The Rationale for Investigating this compound Derivatives

This compound is a pyridine derivative characterized by an ethyl ester at the 4-position and a hydroxyl group at the 3-position. This unique arrangement of functional groups offers several advantages for drug design. The pyridine ring is a bioisostere for a phenyl group, capable of forming hydrogen bonds and participating in pi-stacking interactions, which are crucial for molecular recognition at biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ethyl ester can be readily hydrolyzed by esterases in the body to the corresponding carboxylic acid, potentially acting as a prodrug moiety to improve pharmacokinetic properties.

The vast body of research on isonicotinic acid derivatives, which have demonstrated a wide array of biological activities including antimicrobial, antimycobacterial, and anticancer effects, provides a strong rationale for investigating the therapeutic potential of this compound derivatives.[1][2] This guide will extrapolate from this existing knowledge to outline the most promising avenues of investigation for this novel class of compounds.

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of derivatives from the parent this compound can be approached through several established organic chemistry transformations. The hydroxyl and the pyridine ring nitrogen are the primary sites for modification.

General Synthesis Protocol: Etherification of the 3-Hydroxyl Group

A common and effective method to introduce diversity is through the Williamson ether synthesis at the 3-hydroxyl position.

Experimental Protocol:

-

Deprotonation: To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents) at 0 °C.

-

Reaction Monitoring: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the hydroxyl group.

-

Alkylation/Arylation: Add the desired alkyl halide or aryl halide (1.1 equivalents) to the reaction mixture.

-

Heating: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Causality of Experimental Choices:

-

The use of an aprotic solvent is crucial to prevent the protonation of the strong base.

-

A slight excess of the base and the halide is used to drive the reaction to completion.

-

Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive halides.

Figure 1: Generalized workflow for the synthesis of ether derivatives.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related pyridine and isonicotinic acid derivatives, the following therapeutic areas represent the most promising for the investigation of this compound derivatives.

Anticancer Activity

Numerous pyridine-containing compounds have demonstrated potent anticancer activity through various mechanisms.[3] For this compound derivatives, a plausible mechanism of action is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/NF-κB and MAPK pathways.[4][5][6][7]

Mechanism of Action: Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt/NF-κB pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] this compound derivatives could potentially inhibit this pathway at multiple nodes. For instance, they might directly inhibit PI3K or Akt, or they could interfere with the downstream activation of NF-κB, a transcription factor that promotes the expression of pro-survival and pro-inflammatory genes.[4]

Figure 2: Potential inhibition of the PI3K/Akt/NF-κB pathway.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the cytotoxic effects of chemical compounds.[9]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) is a major therapeutic strategy. Isonicotinic acid derivatives have been reported to possess anti-inflammatory properties.[10]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. This compound derivatives may act as COX inhibitors, potentially with selectivity for the inducible COX-2 isoform, which would be associated with a better safety profile.

Experimental Protocol: COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

-

Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions.[7]

-

Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound (or vehicle control), and the COX enzyme (COX-1 or COX-2).

-

Initiation of Reaction: Add arachidonic acid to initiate the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound. Calculate the IC50 values.

Antimicrobial Activity

The pyridine ring is a common feature in many antimicrobial agents. Derivatives of isonicotinic acid, particularly isoniazid, are frontline drugs for the treatment of tuberculosis.[1][2]

Mechanism of Action: Disruption of Microbial Cell Wall Synthesis or Other Essential Processes

The exact mechanism of antimicrobial action will depend on the specific derivative and the target microorganism. Potential mechanisms include the inhibition of essential enzymes involved in cell wall biosynthesis, disruption of the cell membrane, or interference with nucleic acid or protein synthesis.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism.

-